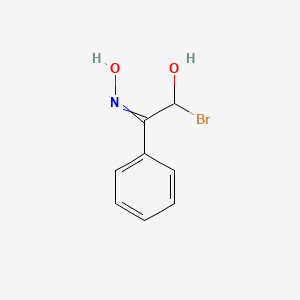2-Bromo-2-hydroxyacetophenone oxime
CAS No.:
Cat. No.: VC15793545
Molecular Formula: C8H8BrNO2
Molecular Weight: 230.06 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C8H8BrNO2 |
|---|---|
| Molecular Weight | 230.06 g/mol |
| IUPAC Name | 1-bromo-2-hydroxyimino-2-phenylethanol |
| Standard InChI | InChI=1S/C8H8BrNO2/c9-8(11)7(10-12)6-4-2-1-3-5-6/h1-5,8,11-12H |
| Standard InChI Key | QKHMBUIMTCLDPA-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C(C=C1)C(=NO)C(O)Br |
Introduction
Chemical Identity and Physicochemical Properties
Structural Characterization
2-Bromo-2-hydroxyacetophenone oxime belongs to the oxime class of compounds, distinguished by the presence of a hydroxyl-imine (-C=N-OH) functional group. The bromine atom is positioned ortho to the hydroxyl group on the acetophenone backbone, creating a sterically hindered environment that influences its reactivity. The compound’s IUPAC name, 1-bromo-2-hydroxyimino-2-phenylethanol, reflects this substitution pattern. Key structural features include:
-
Molecular Formula: C₈H₈BrNO₂
-
Molecular Weight: 230.06 g/mol
-
SMILES Representation: C1=CC=C(C=C1)C(=NO)C(O)Br
X-ray crystallography and NMR studies of related oximes suggest a planar geometry around the oxime nitrogen, with intramolecular hydrogen bonding between the hydroxyl and oxime groups enhancing stability .
Physicochemical Parameters
The compound’s physical properties are critical for handling and application in synthetic workflows:
| Property | Value | Source |
|---|---|---|
| Melting Point | 44–48 °C | |
| Boiling Point | 272.1 °C | |
| Density | 1.622 ± 0.06 g/cm³ | |
| Solubility | Chloroform, Methanol | |
| pKa | 7.63 ± 0.30 |
The relatively low melting point facilitates its use in solution-phase reactions, while solubility in polar aprotic solvents like chloroform supports its role in nucleophilic substitutions . The pKa value indicates moderate acidity, likely attributable to the phenolic hydroxyl group.
Synthesis and Manufacturing
Conventional Synthetic Routes
The synthesis of 2-bromo-2-hydroxyacetophenone oxime typically proceeds via a two-step process:
-
Bromination of 2-Hydroxyacetophenone:
The precursor, 2-hydroxyacetophenone (C₈H₈O₂), undergoes bromination at the α-position using bromine or N-bromosuccinimide (NBS) in acetic acid, yielding 2-bromo-2-hydroxyacetophenone . -
Oxime Formation:
The ketone group is converted to an oxime by reacting with hydroxylamine hydrochloride (NH₂OH·HCl) in the presence of sodium acetate. This reaction occurs in ethanol/water mixtures at 60–80 °C, with a typical yield of 70–85%.
Reaction Scheme:
Process Optimization
Key parameters affecting yield and purity include:
-
Temperature Control: Excessive heat during oxime formation promotes side reactions, such as Beckmann rearrangement.
-
Solvent Choice: Ethanol-water mixtures (3:1 v/v) balance solubility and reaction kinetics.
-
Purification: Recrystallization from ethyl acetate/hexane mixtures removes unreacted starting materials .
Chemical Reactivity and Functional Transformations
Nucleophilic Substitution
The bromine atom’s position adjacent to electron-withdrawing groups enhances its susceptibility to nucleophilic attack. For example, reaction with amines (e.g., piperidine) in DMF replaces bromine with amine functionalities, generating precursors for heterocyclic compounds.
Oxidation and Reduction
-
Oxidation: Treatment with Jones reagent (CrO₃/H₂SO₄) oxidizes the oxime to a nitro group, yielding 2-nitro-2-hydroxyacetophenone derivatives.
-
Reduction: Catalytic hydrogenation (H₂/Pd-C) reduces the oxime to a primary amine, forming 2-amino-2-hydroxyacetophenone.
Cyclization Reactions
Under acidic conditions, the oxime participates in cyclocondensation with diketones or esters, forming pyridine or isoxazoline rings. For instance, reaction with acetylacetone yields a tricyclic isoxazoline derivative.
Industrial and Research Applications
Organic Synthesis Intermediate
The compound serves as a building block for:
-
Heterocycles: Isoxazoles, pyridines, and quinoxalines.
-
Ligands: Schiff base ligands for transition metal catalysis.
Material Science
Incorporation into polymer matrices enhances thermal stability. For example, epoxy resins modified with 2-bromo-2-hydroxyacetophenone oxime show a 15% increase in decomposition temperature.
Comparative Analysis with Structural Analogs
| Compound | Key Structural Differences | Reactivity/Activity |
|---|---|---|
| 4-Hydroxyacetophenone | Para-hydroxyl, no bromine | Analgesic properties |
| 2-Hydroxyacetophenone oxime | No bromine substituent | Reduced electrophilic reactivity |
| 4-Bromoacetophenone | Para-bromine, no oxime | Enhanced aryl halide reactivity |
The ortho-bromine and oxime groups in 2-bromo-2-hydroxyacetophenone oxime synergize to enhance its electrophilicity and chelating capacity compared to analogs .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume